3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Overview
Description
“3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H17N3O5S . It has a molecular weight of 315.35 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a storage temperature requirement of room temperature and should be kept in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis of Diamides and Amino Acids
Agekyan and Mkryan (2015) discussed the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride and related compounds. This research is significant for developing new chemical synthesis methods, particularly in creating compounds with potential medicinal applications (Agekyan & Mkryan, 2015).
One-Step Synthesis of Substituted 2-Aminobenzo[b]pyrans
Shestopalov, Emelianova, and Nesterov (2003) achieved the one-step synthesis of substituted 2-aminobenzo[b]pyrans by condensing aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The significance of this research lies in its contribution to streamlining synthetic processes in organic chemistry (Shestopalov et al., 2003).
Catalysis in Imino Diels-Alder Reactions
Srinivasa, Mahadevan, Hosamani, and Vijaykumar (2008) explored the use of 4-Nitrophthalic acid as a catalyst in the imino Diels-Alder reaction, which is a method for synthesizing pyrano- and furanoquinolines. This research contributes to understanding and improving catalytic processes in organic synthesis (Srinivasa et al., 2008).
Synthesis of Organosilicon(IV) Complexes
Devi, Kumari, Devi, Malhotra, Kumar, and Narasimhan (2015) synthesized organosilicon(IV) complexes derived from tridentate ONO Schiff bases. These complexes were tested for their antibacterial and antifungal activities, indicating potential applications in medicinal chemistry and pharmaceuticals (Devi et al., 2015).
Synthesis and Characterization of Hydrogen-Bonded Molecular Structures
Portilla, Mata, Cobo, Low, and Glidewell (2007) conducted research on hydrogen-bonded molecular structures of certain benzoates, contributing to the understanding of molecular interactions and crystal structures in organic compounds (Portilla et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate in the preparation of venetoclax , which targets B-cell lymphoma-2 (BCL-2) proteins . It’s also used in the synthesis of inhibitors for Bruton’s tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3K), and Janus kinase 2 (JAK-2) .
Mode of Action
Given its use in the synthesis of venetoclax, btk, pi3k, and jak-2 inhibitors , it can be inferred that it may interact with these targets to exert its effects.
Biochemical Pathways
Considering its use in the synthesis of venetoclax, btk, pi3k, and jak-2 inhibitors , it may influence pathways related to apoptosis, B-cell receptor signaling, PI3K-Akt signaling, and JAK-STAT signaling.
Pharmacokinetics
It’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its use in the synthesis of venetoclax, btk, pi3k, and jak-2 inhibitors , it may contribute to the induction of apoptosis, inhibition of B-cell receptor signaling, PI3K-Akt signaling, and JAK-STAT signaling.
Properties
IUPAC Name |
3-nitro-4-(oxan-4-ylmethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIBVRWOXOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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